molecular formula C7H9BrN2O2 B596791 Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 105486-72-4

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B596791
CAS No.: 105486-72-4
M. Wt: 233.065
InChI Key: OMQVPOJHVUMCGK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound . Pyrazole derivatives have been found in many important synthetic drug molecules , suggesting that this compound may also interact with multiple receptors.

Mode of Action

It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazole derivatives can cause changes in structure and properties . This suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

4-bromopyrazole, a related compound, has been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It’s possible that this compound may affect similar pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 23306 and is solid at room temperature . It’s also reported to have high GI absorption and is BBB permeant . These properties suggest that the compound may have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels could affect its stability. Additionally, factors such as pH, presence of other compounds, and specific characteristics of the target cells or tissues could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1-methyl-1H-pyrazole-4-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions. The reactions are often performed under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    1-Methyl-1H-pyrazole-4-carboxylate: The parent compound without the bromine atom, used as a precursor in the synthesis of brominated derivatives.

Uniqueness

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and solubility properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

ethyl 5-bromo-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQVPOJHVUMCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693302
Record name Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105486-72-4
Record name Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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